

AM3102 toxicity and side effects in research animals

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Compound of Interest		
Compound Name:	AM3102	
Cat. No.:	B10768088	Get Quote

Technical Support Center: AM3102

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with **AM3102** (also known as KDS-5104). The information is based on preclinical studies in research animals.

Frequently Asked Questions (FAQs)

Q1: What is AM3102 and what is its primary mechanism of action?

AM3102 is a potent and hydrolysis-resistant analog of oleoylethanolamide (OEA).[1][2][3][4] It functions as a high-affinity agonist for the peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor involved in the regulation of lipid metabolism and energy homeostasis.[1][2][3][4] Its resistance to enzymatic breakdown allows for a more persistent effect compared to endogenous OEA.[1][2]

Q2: What are the expected pharmacological effects of **AM3102** in research animals?

In rodent models, the primary reported effect of **AM3102** is a reduction in food intake, demonstrating potent anorexiant properties.[1][2][3][4] This is achieved by prolonging the latency to initiate feeding and extending the interval between meals.[1][4]

Q3: What are the known side effects or toxicities of **AM3102** observed in research animals?



The primary research article characterizing **AM3102** did not report any specific overt signs of toxicity or adverse effects at the doses tested for its anorexiant effects.[1][2][3][4] However, based on its mechanism of action as a PPARα agonist, researchers should be aware of potential class-effects, particularly with chronic administration.

Potential areas for monitoring include:

- Hepatotoxicity: Prolonged activation of PPARα in rodents has been associated with hepatomegaly (enlarged liver), hepatic cytotoxicity, and in some cases, hepatocarcinogenesis.[5][6] It is important to note that the relevance of this finding to humans is debated, as significant species differences exist in the response to PPARα agonists.[5][6]
- Changes in Lipid Metabolism: As a PPARα agonist, **AM3102** is expected to influence lipid metabolism. Researchers should monitor for changes in plasma lipid profiles.
- General Health: Standard monitoring of animal health, including body weight, food and water consumption, and behavioral changes, is crucial.

Q4: What are the key quantitative parameters for AM3102's activity?

The following tables summarize the key in vitro and in vivo quantitative data for **AM3102** from preclinical studies.

Quantitative Data Summary

Table 1: In Vitro Activity of AM3102

Parameter	Value	Species	System	Reference
EC50 for PPARα activation	100 ± 21 nM	Human	Reporter Gene Assay	[1][2][3]

Table 2: In Vivo Efficacy of AM3102 in Rodents



Parameter	Value	Species	Administrat ion Route	Endpoint	Reference
ED50 for anorexiant effect	2.4 ± 1.8 mg/kg	Rat	Intraperitonea I (i.p.)	Prolongation of feeding latency	[1][4]

Experimental Protocols

Protocol 1: Assessment of Anorexiant Effect in Rats (based on Astarita et al., 2006)

- Animal Model: Male Wistar rats.
- Housing: Individually housed with a 12-hour light/dark cycle.
- Acclimation: Acclimated to the experimental conditions and handling.
- Drug Administration: AM3102 administered via intraperitoneal (i.p.) injection or oral gavage.
 A vehicle control group should be included.
- · Feeding Paradigm:
 - Fasted Rats: Animals are fasted for a period (e.g., 12 hours) before drug administration.
 Food is then provided, and the latency to the first meal and the amount of food consumed over a set period are measured.
 - Free-Feeding Rats: Food is available ad libitum. The timing and size of spontaneous meals are recorded continuously using an automated system.
- Endpoint Measurement: The primary endpoints are the latency to initiate the first meal after fasting and the duration of the inter-meal interval in free-feeding animals. Food intake (in grams) is also quantified.
- Data Analysis: Dose-response curves are generated to determine the ED50. Statistical comparisons are made between the AM3102-treated groups and the vehicle control group.

Visualizations



Signaling Pathway

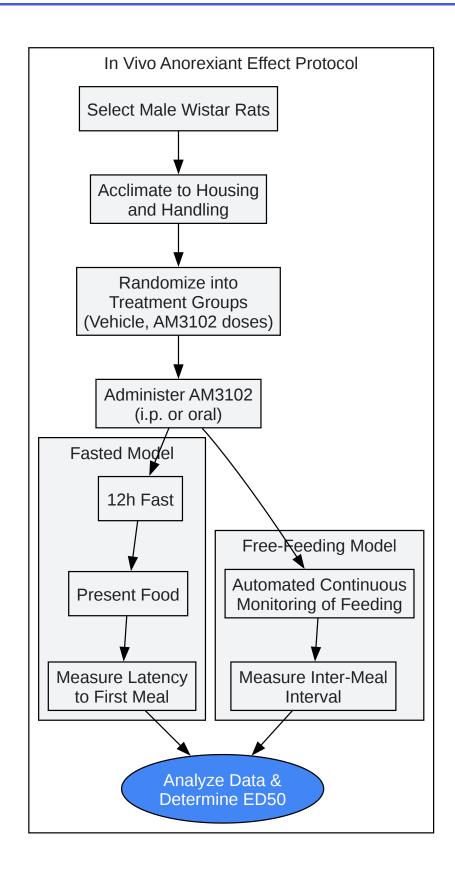


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Caption: Signaling pathway of **AM3102** via PPAR α activation.

Experimental Workflow





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Caption: Experimental workflow for assessing the anorexiant effects of AM3102 in rats.



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